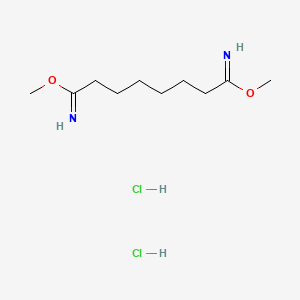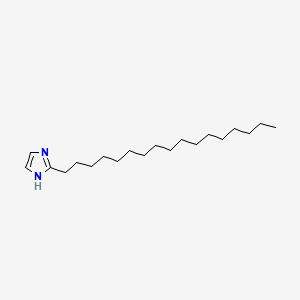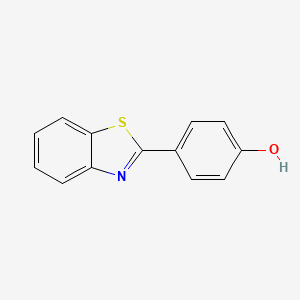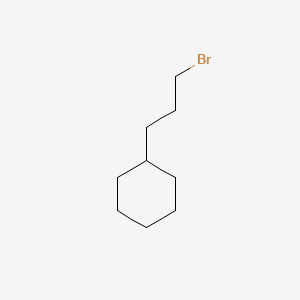
亚琥珀酰亚胺二甲酯二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl suberimidate dihydrochloride (DMSD) is a chemical compound composed of two methyl groups and a dihydrochloride group. It is a water-soluble, non-toxic compound that has been used in various scientific research applications. It is an important reagent in organic synthesis and is used in a variety of biochemical and physiological experiments. DMSD is a versatile and powerful tool for studying the structure and function of proteins and other molecules.
科学研究应用
蛋白质研究中的交联
亚琥珀酰亚胺二甲酯二盐酸盐 (DMS) 特别用于寡聚大分子蛋白质成分的交联。例如,它已被证明可以将寡聚(dT) 特异性交联到由单纯疱疹病毒 1 型编码的多聚体解旋酶-引发酶的 DNA 结合亚基。这表明 DMS 和其他亚胺酯交联试剂在表征寡聚(dT) 与结合单链 DNA 的蛋白质的相互作用中具有潜力 (Dodson, 2000)。
增强 RNA 提取用于病原体诊断
DMS 已被用于改进固相提取方法,用于快速简便地从生物样品(包括人体细胞和病原菌)中纯化 RNA。该应用利用 RNA 与二氧化硅基质之间的可逆交联反应,确保在洗涤步骤和用富含核糖核酸酶的样品进行分离期间保护 RNA 的牢固共价键。这种改进的方法显示出增强的 RNA 表达分析灵敏度,可能有利于法医学研究和疾病诊断 (Zhao, Lee, & Shin, 2018)。
作用机制
Target of Action
Dimethyl suberimidate dihydrochloride, also known as dimethyl octanediimidate dihydrochloride, primarily targets amino groups . It acts as a cross-linking agent for these amino groups .
Mode of Action
The compound interacts with its targets by forming amidine bonds . This interaction typically occurs in the pH range of 7.0-10.0 . The compound is a homobifunctional cross-linking reagent, meaning it can react with two identical functional groups, in this case, primary amines .
Biochemical Pathways
The compound is involved in the chemical modification of various proteins. For example, it has been used in the amidination of aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . This results in the production of cross-linked proteins, with the reaction predominating within oligomers .
Result of Action
The primary result of the action of dimethyl suberimidate dihydrochloride is the formation of cross-linked proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins involved and the context in which the compound is used.
Action Environment
The efficacy and stability of dimethyl suberimidate dihydrochloride are influenced by environmental factors such as pH and temperature. For instance, the compound is typically reacted with primary amines in the pH range of 7.0-10.0 . Additionally, it is sensitive to moisture and should be stored at 2-8°C . These factors need to be carefully controlled to ensure the effective use of the compound in biochemical research.
安全和危害
未来方向
Dimethyl suberimidate dihydrochloride has been used in a magnetic bead-based cfDNA extraction method . This method yielded a 56% higher extraction efficiency than that of a commercial product (QIAamp kit) . The instant binding mechanism of amine coupling between the microbeads and DMS–DNA complexes significantly reduced the processing time . These results highlight the potential of this magnetic bead-based homobifunctional crosslinker platform for extraction of cfDNA from blood plasma .
Relevant Papers The paper titled “Rapid and Efficient Extraction of Cell-Free DNA Using Homobifunctional Crosslinkers” discusses the use of Dimethyl suberimidate dihydrochloride in a magnetic bead-based cfDNA extraction method . Another paper titled “Intermolecular Cross-linking of Monomeric Proteins and Cross-linking of Oligomeric Proteins as a Probe of Quaternary Structure” also discusses the use of Dimethyl suberimidate dihydrochloride .
生化分析
Biochemical Properties
Dimethyl suberimidate dihydrochloride acts as a cross-linking agent for amino groups, specifically targeting primary amines. This compound is particularly useful in the modification of proteins via amidation, allowing researchers to study protein structure and function. It interacts with enzymes such as tyrosinase, aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . These interactions often result in the formation of cross-linked proteins, which can be analyzed to gain insights into protein conformation and enzyme activity.
Cellular Effects
Dimethyl suberimidate dihydrochloride influences various cellular processes by cross-linking proteins within cells. This cross-linking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of tyrosinase with dimethyl suberimidate dihydrochloride can produce biocatalytic enzymatic flow-through detectors . Additionally, the cross-linking of proteins can impact cellular functions such as protein synthesis, degradation, and transport.
Molecular Mechanism
At the molecular level, dimethyl suberimidate dihydrochloride exerts its effects by forming amidine bonds with primary amines on proteins. This cross-linking can stabilize protein complexes, inhibit or activate enzymes, and alter gene expression. The compound’s ability to form stable amidine bonds makes it a powerful tool for studying protein interactions and enzyme mechanisms . For instance, the amidination of enzymes like aldolase and glyceraldehyde-3-phosphate dehydrogenase with dimethyl suberimidate dihydrochloride results in cross-linked proteins, providing valuable information about enzyme structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl suberimidate dihydrochloride can change over time due to its stability and degradation. The compound is readily hydrolyzed at neutral pH, which can affect its cross-linking efficiency . Long-term studies have shown that dimethyl suberimidate dihydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in protein stability, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of dimethyl suberimidate dihydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively cross-link proteins without causing significant toxicity. At higher doses, dimethyl suberimidate dihydrochloride can exhibit toxic or adverse effects, such as skin and eye irritation . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse outcomes in experimental settings.
Metabolic Pathways
Dimethyl suberimidate dihydrochloride is involved in metabolic pathways that include the modification of proteins via amidation. This process involves the interaction of the compound with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . The cross-linking of proteins by dimethyl suberimidate dihydrochloride can also affect metabolic pathways by stabilizing protein complexes and altering enzyme activity.
Transport and Distribution
Within cells and tissues, dimethyl suberimidate dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s ability to cross-link proteins also plays a role in its distribution, as it can form stable complexes with cellular proteins.
Subcellular Localization
Dimethyl suberimidate dihydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cross-linking proteins and studying protein interactions within different cellular environments.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Dimethyl suberimidate dihydrochloride can be achieved through the reaction of suberic acid with N,N-dimethyl-1,3-propanediamine followed by the addition of hydrochloric acid.", "Starting Materials": [ "Suberic acid", "N,N-dimethyl-1,3-propanediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Suberic acid is reacted with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate, dimethyl suberimidate.", "Step 2: The intermediate is then treated with hydrochloric acid to form Dimethyl suberimidate dihydrochloride.", "Step 3: The product is then purified through recrystallization or column chromatography." ] } | |
CAS 编号 |
34490-86-3 |
分子式 |
C10H21ClN2O2 |
分子量 |
236.74 g/mol |
IUPAC 名称 |
dimethyl octanediimidate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;/h11-12H,3-8H2,1-2H3;1H |
InChI 键 |
DASMEZATWQCXPC-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCCC(=N)OC.Cl.Cl |
规范 SMILES |
COC(=N)CCCCCCC(=N)OC.Cl |
其他 CAS 编号 |
34490-86-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl suberimidate dihydrochloride interact with its target and what are the downstream effects?
A1: Dimethyl suberimidate dihydrochloride primarily targets primary amines, such as those found in lysine residues of proteins [, , ]. It reacts with these amines to form covalent crosslinks, effectively "bridging" the amine groups together. This crosslinking has significant downstream effects, including:
- Protein Structure Analysis: Crosslinking proteins within a complex can reveal spatial proximity and aid in understanding protein-protein interactions. For example, DMS was used to study the structure of avian myeloblastosis virus (AMV), revealing a cross-linked protein complex with a molecular weight of 50,000 daltons [].
- Enhanced Extraction: DMS's ability to crosslink with DNA allows for its utilization in DNA extraction methods. By employing amine-conjugated magnetic beads, DMS-DNA complexes can be rapidly isolated [].
Q2: Can Dimethyl suberimidate dihydrochloride be used to study chromatin structure?
A2: Yes, Dimethyl suberimidate dihydrochloride has been successfully used to study chromatin structure []. Researchers used DMS alongside methyl-4-mercaptobutyrimidate (MMB) to crosslink histone H1 polymers within nuclei and extended chromatin. The analysis of the resulting H1 homopolymers provided evidence for the organization of nucleosomal chains into repeating oligonucleosomal units, each containing 12 nucleosomes. This finding suggests a higher-order organization of chromatin beyond the nucleosome level.
Q3: Are there any advantages to using Dimethyl suberimidate dihydrochloride for DNA extraction?
A3: Yes, utilizing Dimethyl suberimidate dihydrochloride for magnetic bead-based cfDNA extraction offers several advantages []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)



